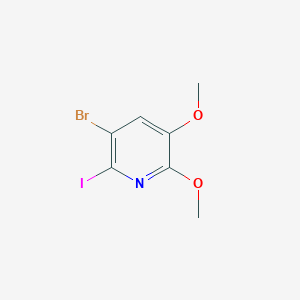

3-Bromo-2-iodo-5,6-dimethoxypyridine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Halogenated pyridines are crucial building blocks in organic synthesis. The carbon-halogen bond, depending on the specific halogen, can be readily activated for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, the electronic effects of halogens can direct the regioselectivity of subsequent electrophilic or nucleophilic substitution reactions on the pyridine ring.

Overview of Dihalogenated Dimethoxypyridines as Versatile Synthetic Intermediates

Dihalogenated dimethoxypyridines represent a particularly interesting subclass of functionalized pyridines. The presence of two different halogen atoms, often bromine and iodine, allows for selective and sequential reactions. The carbon-iodine bond is typically more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This differential reactivity enables chemists to perform site-selective modifications, introducing one substituent at the iodo-position while leaving the bromo-position available for a subsequent, different transformation. The methoxy (B1213986) groups, being electron-donating, further modulate the reactivity of the pyridine ring and can influence the orientation of incoming substituents.

Research Rationale and Scope for Investigating 3-Bromo-2-iodo-5,6-dimethoxypyridine

The specific compound, this compound, with its unique arrangement of two different halogens and two methoxy groups on the pyridine core, presents a compelling case for investigation. Its structure suggests significant potential as a versatile intermediate in the synthesis of highly substituted pyridine derivatives. The distinct electronic environment of each position on the ring, influenced by the interplay of the inductive and mesomeric effects of the bromo, iodo, and methoxy substituents, makes it a fascinating subject for studying reaction mechanisms and regioselectivity. The scope of this article is to provide a focused examination of this particular compound, based on available data and established principles of pyridine chemistry.

While dedicated research articles on this compound are not readily found in the public domain, its chemical properties and potential synthetic utility can be inferred from the extensive body of literature on related halogenated and dimethoxylated pyridines.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1956325-11-3 | acs.orgchemscene.com |

| Molecular Formula | C₇H₇BrINO₂ | acs.org |

| Molecular Weight | 343.94 g/mol | acs.org |

Note: The data in this table is based on information from chemical suppliers as specific experimental data from primary literature is not available.

The subsequent sections will explore the plausible synthetic routes to this compound and its expected reactivity based on the known chemistry of analogous structures. This analysis aims to highlight the potential of this compound as a valuable, yet under-explored, tool in the arsenal (B13267) of synthetic organic chemistry.

Synthetic Methodologies for this compound: A Detailed Overview

The synthesis of polysubstituted pyridine derivatives is a cornerstone of medicinal and materials chemistry, demanding precise control over the regioselectivity of functionalization. The compound this compound presents a unique synthetic challenge due to its specific arrangement of halogen and methoxy substituents on the pyridine core. This article explores the key synthetic strategies that can be employed for the preparation of this target molecule, focusing on regioselective halogenation techniques and the introduction of methoxy groups.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-iodo-5,6-dimethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrINO2/c1-11-5-3-4(8)6(9)10-7(5)12-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHGCHFLLGSNHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1OC)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 3 Bromo 2 Iodo 5,6 Dimethoxypyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of the cross-coupling chemistry of 3-bromo-2-iodo-5,6-dimethoxypyridine. Generally, the C-I bond is more reactive towards oxidative addition to a low-valent transition metal catalyst, such as palladium(0), than the C-Br bond. This inherent difference in reactivity allows for selective functionalization at the 2-position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for forming carbon-carbon bonds. In the case of this compound, the reaction can be tuned to selectively replace the iodine atom. By carefully selecting the palladium catalyst, ligands, base, and reaction conditions, it is possible to achieve a high degree of regioselectivity. For instance, using a catalyst system like Pd(PPh₃)₄ with a carbonate base in a solvent mixture such as toluene/water would be expected to favor the coupling at the more labile C-I bond.

Illustrative data for a typical selective Suzuki-Miyaura coupling is presented below, based on reactions with similar dihalogenated pyridines.

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) of 3-bromo-5,6-dimethoxy-2-arylpyridine |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | ~85 |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 80 | ~95 |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is another key transformation catalyzed by palladium, often in conjunction with a copper(I) co-catalyst. youtube.com Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond in this compound allows for the selective introduction of an alkyne group at the 2-position. youtube.com Typical conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) or diisopropylamine. youtube.com

An illustrative data table for a selective Sonogashira coupling is provided below, based on known reactions of related compounds.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) of 3-bromo-2-alkynyl-5,6-dimethoxypyridine |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | >90 |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 50 | ~88 |

| 1-Heptyne | Pd(dppf)Cl₂ | CuI | Et₃N | Dioxane | 70 | ~85 |

Other Palladium- and Copper-Mediated Coupling Reactions

Beyond Suzuki-Miyaura and Sonogashira couplings, this compound is a potential substrate for a variety of other palladium- and copper-mediated reactions. These include the Heck reaction for the introduction of alkenes, the Buchwald-Hartwig amination for the formation of C-N bonds, and Stille coupling with organostannanes. In each of these cases, the initial and more facile reaction is anticipated to occur at the C-2 position due to the C-I bond's susceptibility to oxidative addition. Copper-catalyzed reactions, such as the Ullmann condensation, could also be employed, potentially offering different reactivity profiles and selectivities.

Chemo- and Regioselectivity in Halogen-Exchange Reactions

Halogen-exchange reactions, such as the Finkelstein reaction, can be utilized to modify the halogen substitution pattern of this compound. For instance, treatment with a chloride source in the presence of a suitable catalyst could potentially convert the iodide to a chloride. The relative ease of these exchanges would follow the trend of bond strengths (C-I < C-Br), suggesting that the iodine at C-2 would be the most likely to undergo exchange. Achieving high chemo- and regioselectivity would be dependent on the specific reagents and conditions employed. Recent advancements have demonstrated that in situ conversion of bromoarenes to transient iodoarenes can facilitate challenging cross-coupling reactions, a strategy that could be conceptually applied to manipulate the reactivity of this dihalopyridine. nih.gov

Nucleophilic Substitution Reactions of Halogen Atoms

The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the electron-withdrawing inductive effects of the halogen atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr).

Selective Substitution of Bromine and Iodine

In SNAr reactions, the rate of substitution is influenced by both the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex. wikipedia.org The position of the halogen atoms relative to the activating groups and the ring nitrogen is crucial. For pyridines, nucleophilic attack is often favored at the 2- and 4-positions. In the case of this compound, the iodine at the 2-position is expected to be the more reactive site for nucleophilic substitution. This is due to both the better leaving group ability of iodide compared to bromide and the activation of the 2-position by the ring nitrogen. Strong nucleophiles, such as alkoxides, thiolates, or amines, would be expected to displace the iodide selectively under appropriate conditions.

The following table illustrates the expected selectivity in nucleophilic substitution reactions based on the general principles of SNAr on dihalogenated pyridines.

| Nucleophile | Reagent | Solvent | Temp (°C) | Expected Major Product |

| Methoxide | NaOMe | MeOH | 80 | 3-Bromo-2,5,6-trimethoxypyridine |

| Thiophenoxide | PhSNa | DMF | 100 | 3-Bromo-5,6-dimethoxy-2-(phenylthio)pyridine |

| Pyrrolidine | Pyrrolidine | Dioxane | 120 | 3-Bromo-5,6-dimethoxy-2-(pyrrolidin-1-yl)pyridine |

Influence of Pyridine Nitrogen and Methoxy (B1213986) Groups on Nucleophilic Attack

The pyridine ring is inherently electron-deficient, a characteristic stemming from the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. uoanbar.edu.iqstackexchange.com This electron deficiency makes the pyridine nucleus susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, where the electron density is lowest. uoanbar.edu.iqquora.com In this compound, the presence of two halogen atoms provides potential sites for nucleophilic aromatic substitution (SNAr).

The iodine atom at the C2 position is the most probable site for nucleophilic attack. The C2 position is strongly activated by the adjacent electron-withdrawing ring nitrogen. uoanbar.edu.iqquora.com Furthermore, iodine is generally a better leaving group than bromine in SNAr reactions on electron-deficient rings. 2-Iodopyridine itself is noted for its reactivity in nucleophilic substitution reactions. cymitquimica.com In contrast, the bromine atom at the C3 position is on a less activated carbon. Nucleophilic attack at the C3 position is not favored as the negative charge in the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom. uoanbar.edu.iq

Table 1: Predicted Reactivity of Halogen Substituents in Nucleophilic Aromatic Substitution

| Position | Halogen | Electronic Activation by Pyridine N | Leaving Group Ability | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Iodine | High (ortho to N) | Excellent | High |

Electrophilic Reactions on the Pyridine Core

Electrophilic aromatic substitution (SEAr) on the pyridine ring is notoriously difficult. The electronegative nitrogen atom deactivates the ring towards electrophiles, similar to a nitro group on a benzene (B151609) ring. uoanbar.edu.iqstackexchange.com Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. stackexchange.com This positive charge dramatically increases the deactivation of the ring. uoanbar.edu.iqstackexchange.com

If electrophilic substitution were to occur, it would favor the C3 and C5 positions, which are less deactivated than the C2, C4, and C6 positions. quimicaorganica.orgyoutube.com In this compound, the only available position for substitution is C4.

The substituents on the ring have competing effects:

Deactivating Groups: The pyridine nitrogen and the two halogen atoms (bromo and iodo) are deactivating.

Activating Groups: The two methoxy groups at C5 and C6 are electron-donating and thus activating.

The net reactivity is a balance of these opposing influences. While the methoxy groups provide some activation, the combined deactivating effect of the nitrogen and two halogens likely renders the single remaining C-H bond at the C4 position highly unreactive towards most electrophiles. Standard electrophilic reactions like nitration or Friedel-Crafts are generally not feasible on such highly substituted and electronically complex pyridine systems without resorting to N-oxide formation. quimicaorganica.orgscripps.edu The formation of a pyridine N-oxide can activate the ring for electrophilic substitution, typically at the 4-position. uoanbar.edu.iqscripps.edu

Reduction and Oxidation Pathways in Polyhalogenated Pyridines

Reduction: The reduction of polyhalogenated pyridines can proceed through several pathways, often involving the removal of halogen atoms (hydrodehalogenation). The relative ease of reduction for carbon-halogen bonds is typically C-I > C-Br > C-Cl > C-F. Therefore, in this compound, the carbon-iodine bond at the C2 position would be the most susceptible to reductive cleavage.

Common reduction methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or using metal-acid systems. For some halogenated pyridines, reducing agents like lithium aluminum hydride can be used. nih.gov Asymmetric transfer hydrogenation has also been successfully applied to the reduction of substituted pyridines, often tolerant of halogen and methoxy groups. acs.org The specific conditions would determine the selectivity and extent of dehalogenation. It is plausible that selective reduction of the iodo group could be achieved under controlled conditions.

Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide with a catalyst. uoanbar.edu.iqarkat-usa.org This transformation alters the electronic properties of the ring, making it more susceptible to both certain electrophilic and nucleophilic reactions. scripps.edu The presence of multiple substituents, including electron-donating methoxy groups and deactivating halogens, can influence the rate and feasibility of N-oxidation. arkat-usa.org

Oxidation of the methoxy groups themselves to form aldehydes or carboxylic acids is also a theoretical possibility but would require harsh conditions that might also affect other parts of the molecule.

Radical Reactions and Single-Electron Transfer Processes

Polyhalogenated pyridines can participate in radical reactions. The relative weakness of the C-I bond makes it the most likely site for homolytic cleavage or single-electron transfer (SET) initiated processes.

One of the most well-known radical reactions involving electron-deficient heterocycles is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring. nih.govnih.gov While this typically involves C-H functionalization, related radical processes can target C-halogen bonds.

N-methoxypyridinium salts have shown remarkable reactivity towards radicals, serving as exceptional radical traps in chain reactions. nih.govchemrxiv.org The generation of radicals from sources like alkyl iodides via iodine atom transfer is a known process. nih.gov This suggests that the iodo-substituent at the C2 position of this compound could be a handle for radical-mediated transformations. These reactions are often advantageous as they can proceed under neutral conditions and tolerate a wide range of functional groups. nih.govnih.gov

The selective formation of heterodimeric structures has been achieved through the fragmentation of diazenes, generating localized radicals that recombine. nih.govresearchgate.net Such strategies could potentially be applied to complex molecules like the title compound, exploiting the differential reactivity of the C-I and C-Br bonds.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Iodopyridine |

| 4-Chloropyridine |

Mechanistic Insights and Theoretical Investigations

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a powerful lens for understanding the intrinsic properties of 3-Bromo-2-iodo-5,6-dimethoxypyridine. Quantum mechanical studies, in particular, offer a detailed picture of its electronic structure and reactivity, which is often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometric and electronic properties of molecules like substituted pyridines. nih.govresearchgate.net By applying DFT methods, such as those utilizing the B3LYP functional with an appropriate basis set, the three-dimensional structure of this compound can be optimized to its lowest energy state.

These calculations can yield precise data on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's conformation. Furthermore, DFT is instrumental in calculating energies that help predict the molecule's stability and the feasibility of different reaction pathways. For instance, comprehensive DFT analysis has been used to study N-haloimide and 2-substituted pyridine (B92270) complexes, revealing insights into their bond energies and geometries. nih.gov

Table 1: Illustrative DFT-Calculated Structural Parameters for a Substituted Pyridine

| Parameter | Calculated Value |

| Bond Length (C-Br) | ~1.85 Å |

| Bond Length (C-I) | ~2.05 Å |

| Bond Length (C-O) | ~1.36 Å |

| Bond Angle (C-N-C) | ~117° |

| Dipole Moment | Variable (Debye) |

Note: The values in this table are illustrative for a substituted pyridine and would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of reaction outcomes by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals in this compound are critical in determining its chemical behavior.

The HOMO is the site of electron donation, making it susceptible to attack by electrophiles, while the LUMO is the site of electron acceptance, indicating where nucleophilic attack is most likely to occur. researchgate.netacs.org The presence of electron-donating methoxy (B1213986) groups and electron-withdrawing halogens significantly modulates the energy levels and localization of these frontier orbitals. rsc.org For halogenated heterocyclic compounds, the selection of the appropriate LUMO or LUMO+1 is crucial for correlating with their reactivity in nucleophilic substitutions. wuxiapptec.com

Local reactivity indices, like the Fukui function, are invaluable for predicting the regioselectivity of chemical reactions. acs.org These indices identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For example, in the halogenation of pyridines, computational studies have been used to understand the regioselectivity by analyzing the electronic properties of the intermediate species. nsf.govnih.govresearchgate.netchemrxiv.org

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.orgavogadro.cc These maps are color-coded to indicate regions of varying electron density. researchgate.netyoutube.com

Spectroscopic Characterization Techniques for Mechanistic Studies (e.g., in-situ NMR)

Spectroscopic methods are essential for elucidating reaction mechanisms. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, allows for the real-time monitoring of reacting species. By acquiring spectra at various time points during a reaction, it is possible to identify and characterize transient intermediates and follow the formation of products.

For reactions involving this compound, ¹H and ¹³C NMR would be the primary tools. For instance, studies on the interaction of pyridines with halogens have utilized NMR to characterize the formation of charge-transfer complexes and other species. caltech.edu Similarly, the progress of halogenation or other substitution reactions on the pyridine ring can be followed, providing crucial data on reaction kinetics and mechanism. nsf.govacs.org Proton NMR has also been effectively used to investigate proton transfer interactions in pyridine-containing systems. elsevierpure.com

Influence of Halogen and Methoxy Substituents on Electronic Structure and Reactivity

The reactivity of the pyridine ring in this compound is profoundly influenced by its substituents.

Halogen Substituents (Bromo and Iodo): Both bromine and iodine are deactivating groups due to their strong inductive electron-withdrawing effect (-I). This effect reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution. imperial.ac.uk However, they can direct incoming electrophiles, albeit slowly, to specific positions. Halogens can also participate in halogen bonding, an important non-covalent interaction that can influence crystal packing and molecular recognition. nih.gov The increasing size down the group (I > Br) also introduces significant steric hindrance around the substitution site.

The interplay of these activating and deactivating groups, along with steric factors, determines the ultimate regioselectivity and rate of reactions involving this compound.

Table 2: Summary of Substituent Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -Br | Electron-withdrawing | Weakly deactivating | Deactivating |

| -I | Electron-withdrawing | Weakly deactivating | Deactivating |

| -OCH₃ | Electron-withdrawing | Strongly electron-donating | Activating |

Kinetic and Thermodynamic Aspects of Chemical Transformations

A comprehensive analysis of the kinetic and thermodynamic profiles of chemical transformations involving this compound is contingent on future experimental and computational studies. Such research would be necessary to populate data tables with values for reaction rate constants (k), activation energy (Ea), and other thermodynamic quantities.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound This table is for illustrative purposes only, as no experimental data has been found.

| Reaction Type | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) |

| Suzuki Coupling | Data not available | Data not available | Data not available |

| Nucleophilic Aromatic Substitution | Data not available | Data not available | Data not available |

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound This table is for illustrative purposes only, as no experimental data has been found.

| Reaction Type | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

| Suzuki Coupling | Data not available | Data not available | Data not available |

| Nucleophilic Aromatic Substitution | Data not available | Data not available | Data not available |

Further investigation into the reactivity of this compound is required to provide the detailed research findings necessary to complete a thorough and accurate discussion on its mechanistic and theoretical properties.

Strategic Applications of 3 Bromo 2 Iodo 5,6 Dimethoxypyridine in Organic Synthesis

Building Block for the Construction of Complex Heterocyclic Architectures

The distinct reactivity of the iodo and bromo substituents on the pyridine (B92270) ring of 3-Bromo-2-iodo-5,6-dimethoxypyridine makes it an exceptional starting material for the regioselective synthesis of fused and polycyclic heterocyclic compounds. The greater lability of the carbon-iodine bond compared to the carbon-bromine bond allows for selective functionalization through various cross-coupling reactions.

For instance, palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck couplings can be selectively performed at the 2-position by leveraging the higher reactivity of the iodo group. This initial modification leaves the bromo group at the 3-position intact for subsequent transformations. This sequential functionalization strategy is a powerful tool for the controlled assembly of complex structures.

Table 1: Regioselective Cross-Coupling Reactions of this compound

| Reaction Type | Position of Primary Reaction | Catalyst System (Typical) | Resulting Intermediate |

| Suzuki Coupling | 2-position (Iodo) | Pd(PPh₃)₄, base | 3-Bromo-5,6-dimethoxy-2-aryl/vinyl-pyridine |

| Sonogashira Coupling | 2-position (Iodo) | PdCl₂(PPh₃)₂, CuI, base | 3-Bromo-5,6-dimethoxy-2-alkynyl-pyridine |

| Heck Coupling | 2-position (Iodo) | Pd(OAc)₂, P(o-tol)₃, base | 3-Bromo-5,6-dimethoxy-2-alkenyl-pyridine |

Following the initial coupling at the 2-position, the remaining bromo group can then participate in a second coupling reaction, an intramolecular cyclization, or other transformations to construct fused ring systems such as pyrido[2,3-b]indoles, furo[2,3-b]pyridines, or thieno[2,3-b]pyridines, which are common scaffolds in medicinal chemistry.

Precursor in the Synthesis of Advanced Organic Intermediates

The sequential and selective reactivity of this compound allows for its use as a precursor to a wide array of highly functionalized pyridine derivatives that serve as advanced organic intermediates. These intermediates are valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

For example, selective metal-halogen exchange reactions can be employed to introduce nucleophilic sites at either the 2- or 3-position. Treatment with organolithium or Grignard reagents at low temperatures can selectively replace the iodo or bromo group, respectively, allowing for the introduction of a variety of substituents.

Table 2: Synthesis of Functionalized Pyridine Intermediates

| Reagent | Position of Substitution | Functional Group Introduced | Product Class |

| R-B(OH)₂ (Suzuki) | 2-position | Aryl, Vinyl | 2-Substituted-3-bromopyridines |

| R-Sn(Bu)₃ (Stille) | 2-position | Aryl, Vinyl, Alkyl | 2-Substituted-3-bromopyridines |

| R-NH₂ (Buchwald-Hartwig) | 3-position | Amino | 3-Amino-2-iodopyridines |

| R-OH (Ullmann) | 3-position | Ether | 3-Alkoxy-2-iodopyridines |

Role in the Diversification and Functionalization of Pyridine Rings

The pyridine ring is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. The ability to precisely introduce a variety of substituents onto the pyridine core is therefore of paramount importance. This compound serves as an excellent platform for such diversification.

The differential reactivity of the two halogen atoms allows for a programmed introduction of different functional groups. For instance, a Sonogashira coupling at the 2-position followed by a Suzuki coupling at the 3-position can lead to a 2,3-disubstituted pyridine with distinct aryl and alkynyl moieties. The methoxy (B1213986) groups at the 5- and 6-positions also influence the electronic properties of the ring and can be subjected to further chemical modification, such as demethylation to reveal hydroxypyridine functionalities.

Applications in the Development of Ligands for Catalysis

The synthesis of novel ligands for transition metal catalysis is a cornerstone of modern organic chemistry. Polysubstituted pyridines are often employed as scaffolds for ligands due to their ability to coordinate to metal centers and influence their catalytic activity and selectivity.

This compound can be utilized as a starting material for the synthesis of unique bidentate or tridentate ligands. For example, selective substitution at the 2- and 3-positions with groups bearing additional donor atoms (e.g., phosphines, amines, or other heterocycles) can lead to the formation of chelating ligands. The steric and electronic properties of these ligands can be fine-tuned by varying the substituents introduced through cross-coupling reactions.

Integration into the Synthesis of Novel Materials with Tailored Chemical Properties

The development of new organic materials with specific electronic, optical, or thermal properties is a rapidly growing field of research. The highly functionalized nature of this compound makes it a promising candidate for incorporation into such materials.

Through iterative cross-coupling reactions, this pyridine derivative can be integrated into conjugated polymers or oligomers. The presence of the nitrogen atom and the methoxy groups in the pyridine ring can influence the photophysical and electronic properties of the resulting materials, making them potentially useful in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to precisely control the substitution pattern allows for the systematic tuning of these properties.

Future Research Directions and Emerging Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted pyridines often involves multi-step sequences that can be resource-intensive and generate significant waste. tandfonline.com Future research on 3-Bromo-2-iodo-5,6-dimethoxypyridine will likely prioritize the development of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green and sustainable chemistry. nih.govresearchgate.net

Key areas of investigation include:

Solvent-Free and Alternative Solvent Systems: Research into performing the synthesis under solvent-free conditions or in environmentally benign solvents (e.g., water, ionic liquids) could drastically reduce the environmental impact. tandfonline.com

Energy-Efficient Methodologies: The application of microwave irradiation or ultrasonic production techniques could accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.gov These techniques have been successfully applied to the synthesis of various pyridine (B92270) derivatives, suggesting their potential applicability here.

| Parameter | Conventional Route (Hypothetical) | Future Sustainable Route (Projected) |

|---|---|---|

| Number of Steps | 3-5 | 1-2 (One-Pot/MCR) |

| Solvent Use | High (multiple steps and purifications) | Low (Solvent-free or green solvents) |

| Energy Input | High (prolonged heating) | Low (Microwave/Ultrasound) |

| Atom Economy | Moderate | High |

Exploration of Novel Catalytic Systems for Functionalization

The two distinct halogen substituents on this compound offer a platform for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The C-I bond is typically more reactive than the C-Br bond, allowing for sequential modifications. Future research will focus on developing novel catalytic systems to enhance the scope, selectivity, and sustainability of these transformations.

Emerging avenues include:

Orthogonal Catalysis: Designing catalytic systems that exhibit high chemoselectivity for either the C-I or C-Br bond, allowing for controlled, stepwise introduction of different functional groups without the need for intermediate protection-deprotection steps.

C-H Functionalization: Beyond the halogenated positions, direct C-H functionalization at the C4 position represents a significant challenge and a highly desirable transformation. researchgate.netnih.gov Research into transition metal catalysts (e.g., Palladium, Rhodium, Iridium) capable of regioselectively activating this C-H bond would open up new pathways for derivatization. nih.gov

Photoredox and Electrocatalysis: These emerging fields offer green alternatives to traditional metal catalysis. mdpi.com Exploring light- or electricity-driven reactions for the functionalization of this compound could lead to milder reaction conditions and unique reactivity patterns not accessible through thermal methods.

Continuous Flow Synthesis and Automation in Pyridine Chemistry

Continuous flow chemistry is a powerful technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. organic-chemistry.orgresearchgate.net Applying this technology to the synthesis and functionalization of this compound is a promising research direction.

Future work in this area could involve:

Flow Synthesis of the Core Structure: Developing a continuous flow process for the synthesis of the pyridine scaffold itself can minimize the handling of potentially hazardous reagents and unstable intermediates, leading to safer and more reproducible production. researchgate.net Researchers have successfully converted multi-step batch processes for other pyridine derivatives into single continuous steps with significantly increased yield and reduced cost. vcu.edu

Automated Sequential Functionalization: Integrating flow reactors with automated liquid handling and purification systems would enable the sequential, selective functionalization of the C-I and C-Br bonds in a fully automated fashion.

Machine Learning-Assisted Optimization: Combining continuous flow setups with machine learning algorithms, such as Bayesian optimization, can accelerate the optimization of reaction conditions (e.g., temperature, residence time, stoichiometry) to maximize yield and throughput, reducing the time and resources required for process development. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Hours | Minutes beilstein-journals.org |

| Safety Profile | Accumulation of reactive species | Small reactor volume, enhanced heat transfer organic-chemistry.org |

| Scalability | Challenging, requires reactor redesign | Straightforward (operating for longer time) nih.gov |

| Productivity (Throughput) | Lower | Higher researchgate.net |

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

A deep understanding of reaction kinetics, pathways, and the role of transient intermediates is crucial for process optimization and control. Advanced in-situ spectroscopic techniques, which monitor the reaction as it happens without sample extraction, are invaluable tools for gaining this insight. spectroscopyonline.comyoutube.com

Future research should leverage these techniques to study the synthesis and functionalization of this compound:

Real-Time NMR Spectroscopy: Ultrafast multidimensional NMR spectroscopy can be used to monitor complex reaction mixtures in real-time. nih.gov This could allow for the direct observation of intermediates in the formation of the pyridine ring or during its subsequent functionalization, confirming reaction mechanisms and identifying potential side reactions.

In-situ FT-IR and Raman Spectroscopy: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational bands. researchgate.netresearchgate.net This is particularly useful for determining reaction endpoints and kinetics, especially in flow chemistry systems. For instance, pyridine-probed FTIR is a standard method for analyzing the acidic sites on catalyst surfaces, which could be applied to study heterogeneous catalytic functionalizations. cet-science.commsesupplies.com

Synergistic Experimental and Computational Approaches for Mechanistic Understanding

The synergy between experimental work and computational chemistry provides a powerful paradigm for modern chemical research. Computational methods, particularly Density Functional Theory (DFT), can offer profound insights into reaction mechanisms, transition states, and the origins of selectivity that are often difficult to obtain through experiments alone. princeton.edu

For this compound, this synergistic approach could be applied to:

Predicting Regioselectivity: DFT calculations can be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic, nucleophilic, or radical attack, guiding the design of selective C-H functionalization strategies. mdpi.com

Elucidating Reaction Mechanisms: Computational modeling can map out the entire energy profile of a reaction, including the structures of transition states and intermediates. This is crucial for understanding, for example, why a particular catalyst is selective for the C-I versus the C-Br bond or for rationalizing the observed regioselectivity in a C-H activation reaction. princeton.edu

In-Silico Catalyst Design: By understanding the mechanism of catalysis at a molecular level, computational tools can be used to design new ligands or catalysts with enhanced activity, stability, or selectivity, thereby accelerating the development of novel catalytic systems for the functionalization of this pyridine scaffold.

By pursuing these future research directions, the scientific community can unlock more efficient, sustainable, and versatile ways to synthesize and utilize this compound, paving the way for its application in the creation of novel and complex chemical entities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-iodo-5,6-dimethoxypyridine, and what critical reaction conditions ensure regioselective halogenation?

- Methodological Answer : The synthesis typically involves sequential halogenation of a dimethoxypyridine precursor. For example, bromination using NBS (N-bromosuccinimide) under radical conditions, followed by iodination with iodine monochloride (ICl) in a polar solvent like DCM. Methoxy groups at positions 5 and 6 direct electrophilic substitution to the 2- and 3-positions due to their electron-donating effects. Temperature control (<0°C) and stoichiometric monitoring are critical to avoid over-halogenation .

- Key Considerations : Use TLC or HPLC to track intermediate formation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures separation of regioisomers.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR distinguishes methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm). C NMR confirms halogenated carbons (C-Br: δ 95–110 ppm; C-I: δ 60–80 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 343.94 (CHBrINO), with isotopic patterns characteristic of Br and I .

- IR : Methoxy C-O stretches (1250–1050 cm) and aromatic C-H bends (900–675 cm).

Q. What purification methods are recommended to achieve high purity for this compound?

- Methodological Answer : Recrystallization using ethanol/water mixtures (due to moderate solubility) or preparative HPLC with a C18 column (acetonitrile/water mobile phase) effectively removes halogenated by-products. Halogen stability requires inert atmospheres (N) during drying to prevent decomposition .

Advanced Research Questions

Q. How does the presence of bromine and iodine influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine and iodine serve as leaving groups in Suzuki-Miyaura or Ullmann couplings. Iodine reacts faster than bromine due to lower bond dissociation energy, but competing dehalogenation can occur. Optimize conditions using Pd(PPh) (1–5 mol%), NaCO base, and DMF at 80–100°C. Additives like TBAB (tetrabutylammonium bromide) suppress side reactions .

- Case Study : In a Pd-catalyzed coupling with phenylboronic acid, iodine at position 2 reacts preferentially, yielding 2-phenyl-3-bromo-5,6-dimethoxypyridine. Bromine at position 3 remains intact, enabling sequential functionalization .

Q. How do electronic effects from methoxy groups impact regioselectivity in further substitutions?

- Methodological Answer : Methoxy groups at positions 5 and 6 activate the pyridine ring toward electrophilic attack at positions 2 and 3. Density Functional Theory (DFT) calculations show lower activation energy for iodination at position 2 vs. bromination at position 4. Experimental validation via competitive reactions with mixed halogens (e.g., Br/ICl) confirms this trend .

Q. How can researchers resolve contradictory NMR data between theoretical predictions and experimental results?

- Methodological Answer : Discrepancies often arise from solvent effects or unexpected tautomerism. Compare experimental H NMR with computational models (e.g., Gaussian09 using B3LYP/6-31G*). For example, methoxy proton shifts may vary due to hydrogen bonding in DMSO-d. Cross-validate with NOESY to confirm spatial proximity of substituents .

Data Contradiction Analysis

Q. When Suzuki coupling yields unexpected regioisomers, what analytical strategies identify the product?

- Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign coupling sites. For instance, HMBC correlations between the phenyl group and pyridine C-2 confirm regiochemistry. Alternatively, X-ray crystallography definitively resolves structural ambiguity. Contradictions may arise from ligand-controlled Pd catalysis—switch to SPhos or XPhos ligands to improve selectivity .

Comparative Studies

Q. How does the iodo substituent alter electronic properties compared to analogs like 3-Bromo-2,6-dimethoxypyridine?

- Methodological Answer : Cyclic voltammetry shows a lower reduction potential (-1.2 V vs. Ag/AgCl) for the iodo derivative due to its electron-withdrawing effect. DFT calculations (Mulliken charges) reveal increased positive charge at the 3-position, enhancing nucleophilic attack feasibility. Comparative UV-Vis spectra (λ 270 nm vs. 260 nm for bromo-only analog) reflect extended conjugation .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to halogen volatility. Avoid aqueous waste—neutralize with NaHSO before disposal. Note: This compound is not FDA-approved; strict institutional guidelines apply for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.